Tyrosyl-prolyl-phenylalanyl-prolylglycine
Tyrosyl-prolyl-phenylalanyl-prolylglycine
beta-Casomorphin 5 is an opioid receptor agonist, is a member of the β-casomorphin peptide family derived from β-casein. β-casomorphins are used to study their differential effects on processes such as hyperglycemia, oxidative stress, opioid signalling and immunosuppression.
Brand Name:
Vulcanchem
CAS No.:
72122-63-5
VCID:
VC0521021
InChI:
InChI=1S/C30H37N5O7/c31-22(16-20-10-12-21(36)13-11-20)29(41)34-14-5-9-25(34)28(40)33-23(17-19-6-2-1-3-7-19)30(42)35-15-4-8-24(35)27(39)32-18-26(37)38/h1-3,6-7,10-13,22-25,36H,4-5,8-9,14-18,31H2,(H,32,39)(H,33,40)(H,37,38)/t22-,23-,24-,25?/m0/s1
SMILES:
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)O
Molecular Formula:
C30H37N5O7
Molecular Weight:
579.6 g/mol
Tyrosyl-prolyl-phenylalanyl-prolylglycine
CAS No.: 72122-63-5
Inhibitors
VCID: VC0521021
Molecular Formula: C30H37N5O7
Molecular Weight: 579.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 72122-63-5 |
---|---|
Product Name | Tyrosyl-prolyl-phenylalanyl-prolylglycine |
Molecular Formula | C30H37N5O7 |
Molecular Weight | 579.6 g/mol |
IUPAC Name | 2-[[(2S)-1-[(2S)-2-[[1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
Standard InChI | InChI=1S/C30H37N5O7/c31-22(16-20-10-12-21(36)13-11-20)29(41)34-14-5-9-25(34)28(40)33-23(17-19-6-2-1-3-7-19)30(42)35-15-4-8-24(35)27(39)32-18-26(37)38/h1-3,6-7,10-13,22-25,36H,4-5,8-9,14-18,31H2,(H,32,39)(H,33,40)(H,37,38)/t22-,23-,24-,25?/m0/s1 |
Standard InChIKey | PKKIDZFGRQACGB-QORCZRPOSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)NCC(=O)O |
SMILES | C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)O |
Canonical SMILES | C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)O |
Appearance | Solid powder |
Description | beta-Casomorphin 5 is an opioid receptor agonist, is a member of the β-casomorphin peptide family derived from β-casein. β-casomorphins are used to study their differential effects on processes such as hyperglycemia, oxidative stress, opioid signalling and immunosuppression. |
Purity | >98% (or refer to the Certificate of Analysis) |
Sequence | YPFPG |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (D-Tyr(1))CM-5 4-Pro-casomorphin beta-casomorphin 5 beta-casomorphin 5 monohydrochloride beta-casomorphin 5, (D-Pro(2,4)HCl)-isomer beta-casomorphin 5, D-Pro(2,4)-isomer beta-casomorphin 5, D-Pro(4)-isomer casomorphin, Pro(4)- D-Pro(4)-casomorphin deprolorphin L-Pro(4)-casomorphin Tyr-Pro-Phe-Pro-Gly tyrosyl-prolyl-phenylalanyl-prolylglycine |
Reference | 1: Nguyen DD, Solah VA, Johnson SK, Charrois JW, Busetti F. Isotope dilution liquid chromatography-tandem mass spectrometry for simultaneous identification and quantification of beta-casomorphin 5 and beta-casomorphin 7 in yoghurt. Food Chem. 2014 Mar 1;146:345-52. doi: 10.1016/j.foodchem.2013.09.057. Epub 2013 Sep 18. PubMed PMID: 24176353. 2: Sakaguchi M, Murayama K, Yabe K, Satoh M, Takeuchi M, Matsumura E. Beta-casomorphin-5 stimulates neurite outgrowth in a mouse neuroblastoma cell line (Neuro-2a). Neurosci Lett. 1998 Jul 24;251(2):97-100. PubMed PMID: 9718983. 3: Dalziel JE, Spencer NJ, Dunstan KE, Lynch AT, Haggarty NW, Gopal PK, Roy NC. An in vitro rat model of colonic motility to determine the effect of β-casomorphin-5 on propagating contractions. Food Funct. 2014 Nov;5(11):2768-74. doi: 10.1039/c4fo00193a. PubMed PMID: 25093576. 4: Liebmann C, Mentz P, Schnittler M, Schrader U, Neubert K, Barth A. Nonopioid effects of beta-casomorphin-5 in guinea pig heart: alterations to the beta-adrenoceptor-G-protein complex and inhibition of myocardial responses to isoproterenol. Peptides. 1991 Mar-Apr;12(2):265-70. PubMed PMID: 1648711. 5: Ul Haq MR, Kapila R, Kapila S. Release of β-casomorphin-7/5 during simulated gastrointestinal digestion of milk β-casein variants from Indian crossbred cattle (Karan Fries). Food Chem. 2015 Feb 1;168:70-9. doi: 10.1016/j.foodchem.2014.07.024. Epub 2014 Jul 11. PubMed PMID: 25172685. 6: Sakaguchi M, Koseki M, Wakamatsu M, Matsumura E. Effects of systemic administration of beta-casomorphin-5 on learning and memory in mice. Eur J Pharmacol. 2006 Jan 13;530(1-2):81-7. Epub 2005 Dec 15. PubMed PMID: 16360145. 7: Sakaguchi M, Koseki M, Wakamatsu M, Matsumura E. Effects of beta-casomorphin-5 on passive avoidance response in mice. Biosci Biotechnol Biochem. 2003 Nov;67(11):2501-4. PubMed PMID: 14646221. 8: Schmidt R, Neubert K, Barth A, Liebmann C, Schnittler M, Chung NN, Schiller PW. Structure-activity relationships of cyclic beta-casomorphin-5 analogues. Peptides. 1991 Nov-Dec;12(6):1175-80. PubMed PMID: 1667685. 9: Ermisch A, Rühle HJ, Neubert K, Hartrodt B, Landgraf R. On the blood-brain barrier to peptides: [3H]beta-casomorphin-5 uptake by eighteen brain regions in vivo. J Neurochem. 1983 Nov;41(5):1229-33. PubMed PMID: 6619862. 10: Hartrodt B, Neubert K, Fischer G, Schulz H, Barth A. [Synthesis and enzymatic degradation of beta-casomorphin-5 (author's transl)]. Pharmazie. 1982 Mar;37(3):165-9. German. PubMed PMID: 7100234. 11: Svedberg J, de Haas J, Leimenstoll G, Paul F, Teschemacher H. Demonstration of beta-casomorphin immunoreactive materials in in vitro digests of bovine milk and in small intestine contents after bovine milk ingestion in adult humans. Peptides. 1985 Sep-Oct;6(5):825-30. PubMed PMID: 4080604. 12: Delaet NG, Verheyden PM, Tourwe D, Van Binst G, Davis P, Burks TF. Morphiceptin and beta-casomorphin-5 analogues containing a reduced peptide bond: selective mu-receptor agonists and a novel mu antagonist, H-Tyr-Pro psi (CH2-NH)Phe-Pro-Gly-OH. Biopolymers. 1992 Aug;32(8):957-69. PubMed PMID: 1330047. 13: Blass EM, Blom J. beta-Casomorphin causes hypoalgesia in 10-day-old rats: evidence for central mediation. Pediatr Res. 1996 Feb;39(2):199-203. PubMed PMID: 8825787. 14: Akhmedov NA. [Theoretical conformation analysis of beta-casomorphin-5 molecule]. Mol Biol (Mosk). 1986 Nov-Dec;20(6):1547-9. Russian. PubMed PMID: 3807911. 15: Rüthrich HL, Grecksch G, Schmidt R. Phe1-substituted beta-casomorphin-5 analogues with analgesic activity. Peptides. 1994;15(3):457-60. PubMed PMID: 7937319. 16: Delaet NG, Verheyden PM, Tourwé D, Van Binst G. Assignment of the 1H-NMR resonances of the four rotamers of beta-casomorphin-5 in DMSO. Biopolymers. 1991 Oct 15;31(12):1409-16. PubMed PMID: 1816877. 17: Carpenter KA, Schiller PW, Schmidt R, Wilkes BC. Distinct conformational preferences of three cyclic beta-casomorphin-5 analogs determined using NMR spectroscopy and theoretical analysis. Int J Pept Protein Res. 1996 Jul;48(1):102-11. PubMed PMID: 8844269. 18: Mentz P, Neubert K, Hoffmann S, Liebmann C, Barth A. Effects of beta-casomorphin in isolated heart preparations. Pharmazie. 1988 Apr;43(4):271-3. PubMed PMID: 3413218. 19: Reymann KG, Chepkova AN, Schulzeck K, Ott T. Effects of beta-casomorphin on dentate hippocampal field potentials in freely moving rats. Biomed Biochim Acta. 1985;44(5):749-54. PubMed PMID: 2998350. 20: Furkert J, Rathsack R, Schmidt HE. [Development of a radioimmunoassay for beta-casomorphin (1-5)]. Radiobiol Radiother (Berl). 1986;27(2):205-13. German. PubMed PMID: 3714988. |
PubChem Compound | 122318 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume